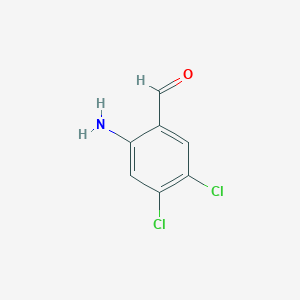
2-Amino-4,5-dichlorobenzaldehyde
描述
2-Amino-4,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and an amino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4,5-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-amino-benzaldehyde, followed by purification processes to isolate the desired product. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
2-Amino-4,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
2-Amino-4,5-dichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-4,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the amino group.
2-Amino-3,5-dichlorobenzaldehyde: Differently substituted on the benzene ring.
2-Amino-4-chlorobenzaldehyde: Contains only one chlorine atom.
Uniqueness
2-Amino-4,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-Amino-4,5-dichlorobenzaldehyde (ADC) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ADC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of 2,3-dichlorobenzaldehyde with amines under specific conditions. Its structure is pivotal in determining its interactions with biological macromolecules.
Anticancer Activity
ADC has demonstrated significant anticancer properties in various studies. For instance, a study evaluated the compound's inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, which are crucial in cancer progression. The results indicated that ADC exhibited an IC50 value of 0.2162 µM against EGFR and 0.2592 µM against VEGFR-2, showcasing its potent inhibitory activity compared to the reference drug Sorafenib .
Table 1: Inhibitory Activity of ADC Against Kinases
| Target Kinase | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| EGFR | 0.2162 ± 1.1 | 0.2307 ± 1.8 |
| VEGFR-2 | 0.2592 ± 1.5 | 0.3075 ± 1.2 |
The biological activity of ADC is primarily attributed to its ability to interact with cellular targets involved in tumorigenesis. The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is likely mediated through the inhibition of tubulin polymerization, leading to improper chromosome alignment and subsequent cell death .
Case Study: Effects on Cell Cycle
In a recent study involving melanoma cells treated with ADC at a concentration of 2.5 μM, an increase in cells arrested in the G2/M phase was observed, supporting the hypothesis that ADC disrupts normal mitotic processes . This finding emphasizes the potential of ADC as a chemotherapeutic agent.
Other Biological Activities
Beyond its anticancer properties, ADC has shown potential in other biological areas:
- Antimicrobial Activity : Preliminary studies suggest that ADC may exhibit antimicrobial properties against various pathogens.
- Metal Ion Binding : The compound forms Schiff base ligands with metal ions, which may enhance its biological activity and applications in materials science.
属性
IUPAC Name |
2-amino-4,5-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLKBWVGBYRNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














